2-(3-chlorophenyl)-9-(2,3-dimethoxyphenyl)-4H,5H,6H,7H,8H,9H-[1,2,4]triazolo[3,2-b]quinazolin-8-one
Description
Properties
IUPAC Name |
2-(3-chlorophenyl)-9-(2,3-dimethoxyphenyl)-5,6,7,9-tetrahydro-4H-[1,2,4]triazolo[5,1-b]quinazolin-8-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21ClN4O3/c1-30-18-11-4-8-15(21(18)31-2)20-19-16(9-5-10-17(19)29)25-23-26-22(27-28(20)23)13-6-3-7-14(24)12-13/h3-4,6-8,11-12,20H,5,9-10H2,1-2H3,(H,25,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFSDDHIISZZOII-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C2C3=C(CCCC3=O)NC4=NC(=NN24)C5=CC(=CC=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21ClN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-(3-chlorophenyl)-9-(2,3-dimethoxyphenyl)-4H,5H,6H,7H,8H,9H-[1,2,4]triazolo[3,2-b]quinazolin-8-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Triazole Ring: The triazole ring is synthesized through a cyclization reaction involving appropriate precursors.
Quinazoline Formation: The quinazoline moiety is then constructed by reacting the triazole intermediate with suitable reagents.
Substitution Reactions: The chlorophenyl and dimethoxyphenyl groups are introduced through substitution reactions, often using halogenated precursors and nucleophilic aromatic substitution.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to enhance yield and purity.
Chemical Reactions Analysis
Oxidation Reactions
Oxidation reactions involve the use of strong oxidizing agents such as potassium permanganate or chromium trioxide. These reactions can lead to the formation of quinazoline derivatives with different oxidation states, potentially altering the compound's biological activity.
Reduction Reactions
Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions result in the formation of reduced triazoloquinazoline derivatives, which may exhibit distinct chemical and biological properties.
Substitution Reactions
Substitution reactions involve the replacement of existing functional groups with new ones. The chlorophenyl and dimethoxyphenyl groups in the compound can undergo substitution with nucleophiles or electrophiles, leading to a variety of derivatives with different functional groups.
Reaction Conditions and Reagents
| Reaction Type | Common Reagents | Conditions |
|---|---|---|
| Oxidation | Potassium permanganate, Chromium trioxide | Strong acidic conditions, elevated temperatures |
| Reduction | Sodium borohydride, Lithium aluminum hydride | Mild conditions, often in organic solvents |
| Substitution | Halogens, Alkyl halides, Organometallic compounds | Varying conditions depending on the nucleophile or electrophile |
Mechanism of Action and Biological Activities
The mechanism of action for compounds like 2-(3-chlorophenyl)-9-(2,3-dimethoxyphenyl)-4H,5H,6H,7H,8H,9H- triazolo[3,2-b]quinazolin-8-one often involves interaction with biological targets such as enzymes or receptors. This interaction can lead to the inhibition of key cellular processes, making these compounds potential candidates for drug development.
Scientific Research Applications
Chemistry
In the field of chemistry, this compound serves as a valuable building block for synthesizing more complex molecules. Its unique structure allows it to act as an intermediate in the development of new materials and catalysts. Researchers utilize its properties to explore new synthetic routes and reaction mechanisms.
Key Reactions:
- Oxidation: Can be oxidized using agents like potassium permanganate.
- Reduction: Reduced using sodium borohydride or lithium aluminum hydride.
- Substitution: The chlorophenyl and dimethoxyphenyl groups can undergo various substitution reactions.
| Reaction Type | Reagents Used | Major Products |
|---|---|---|
| Oxidation | Potassium permanganate | Quinazoline N-oxides |
| Reduction | Sodium borohydride | Dihydroquinazolines |
| Substitution | Halogens, alkyl halides | Various substituted derivatives |
Biology and Medicine
The compound has shown significant promise as an anticancer and antimicrobial agent . Studies indicate its ability to inhibit the growth of various cancer cell lines and pathogenic microorganisms. The mechanism of action involves disrupting key cellular processes by interacting with specific molecular targets within cells.
Mechanism of Action:
- Inhibits kinase activity involved in cell signaling pathways.
- Disrupts cellular proliferation in cancer cells.
Case Studies:
- Anticancer Activity: In vitro studies demonstrated that the compound effectively inhibited the proliferation of breast cancer cell lines by inducing apoptosis.
- Antimicrobial Effects: Research indicated significant antimicrobial activity against bacterial strains such as Staphylococcus aureus and Escherichia coli.
Industrial Applications
In industrial settings, this compound is utilized in developing advanced materials such as polymers and coatings. Its chemical properties enable it to serve as a stabilizer or reactive agent in various formulations.
Applications Include:
- Development of high-performance coatings.
- Use as an additive in polymer synthesis to enhance material properties.
Mechanism of Action
The mechanism of action of 2-(3-chlorophenyl)-9-(2,3-dimethoxyphenyl)-4H,5H,6H,7H,8H,9H-[1,2,4]triazolo[3,2-b]quinazolin-8-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.
Comparison with Similar Compounds
Structural and Substitutional Variations
The triazoloquinazolinone scaffold allows for significant substitutional flexibility. Key analogs include:
- JK1 (2-(2-chlorophenyl)-9-(4-hydroxyphenyl)-...)
Features a 2-chlorophenyl group at position 2 and a 4-hydroxyphenyl group at position 9. It acts as a selective RXFP4 agonist . - 9-(2,5-Dimethoxyphenyl)-6,6-dimethyl-2-(3-methylphenyl)-...
Substituted with 2,5-dimethoxyphenyl and 3-methylphenyl groups, demonstrating enhanced lipophilicity (logP = 3.57) . - 9-(3-Hydroxyphenyl)-2-(4-methoxyphenyl)-6,6-dimethyl-... Combines polar (hydroxyl) and nonpolar (methoxy) substituents, balancing solubility and membrane permeability .
Table 1: Structural and Physicochemical Properties of Selected Analogs
Pharmacological Activity
- JK1 : Exhibits potent RXFP4 agonism (EC₅₀ = 23 nM), making it a candidate for metabolic and reproductive disorders .
- 11c (2-(2-chlorophenyl)-9-(4-hydroxyphenyl)-...) : Shows moderate yield (58.8%) and stability (melting point 208–209°C), suggesting utility in CNS drug development .
Key Insight : The 3-chlorophenyl and 2,3-dimethoxyphenyl groups in the target compound may enhance receptor binding affinity compared to simpler analogs, though direct activity data are lacking.
Physicochemical and Spectral Data
- Melting Points : Range from 181–241°C for analogs with halogen or methoxy substituents .
- NMR Profiles : ¹H NMR signals for aromatic protons (δ 6.8–7.5 ppm) and methyl groups (δ 1.2–2.1 ppm) are consistent across analogs .
- Mass Spectrometry : M⁺ peaks align with molecular formulas (e.g., m/z 408.87 for JK1) .
Biological Activity
The compound 2-(3-chlorophenyl)-9-(2,3-dimethoxyphenyl)-4H,5H,6H,7H,8H,9H-[1,2,4]triazolo[3,2-b]quinazolin-8-one is a member of the triazoloquinazoline family known for its diverse biological activities. This article reviews its chemical properties and biological activities, particularly focusing on its potential therapeutic applications.
- Molecular Formula : C23H20ClN5O2
- Molecular Weight : 433.89 g/mol
- LogP : 4.153 (indicating lipophilicity)
- Water Solubility : Low solubility with a LogSw of -4.44
Biological Activities
The biological activities of this compound have been explored through various studies highlighting its potential in different therapeutic areas:
Anticancer Activity
Research indicates that triazoloquinazolines exhibit significant anticancer properties. For instance:
- A study reported that derivatives of triazoloquinazoline showed cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer) with IC50 values ranging from 6.2 μM to 43.4 μM .
- The compound's structure allows it to interact with multiple biological targets involved in cancer cell proliferation and survival.
Antimicrobial Activity
Triazolo derivatives are noted for their antimicrobial properties:
- Compounds similar to the one under review have demonstrated activity against a range of pathogenic bacteria and fungi. For example, certain derivatives showed promising results against Staphylococcus aureus and Escherichia coli .
- The mechanism often involves the inhibition of nucleic acid synthesis or disruption of cell wall integrity.
Anti-inflammatory Effects
The compound has also been studied for its anti-inflammatory potential:
- Triazole derivatives can modulate inflammatory pathways by inhibiting specific enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX), which play crucial roles in inflammatory responses .
Case Studies
- Cytotoxicity Study : A specific derivative was tested against human breast cancer cells (MCF-7) and showed an IC50 value of 27.3 μM. This suggests a moderate level of activity that warrants further investigation into its mechanism of action .
- Antimicrobial Screening : Another study evaluated the antimicrobial efficacy of related triazole compounds against clinical isolates of bacteria and found significant inhibition zones comparable to standard antibiotics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
